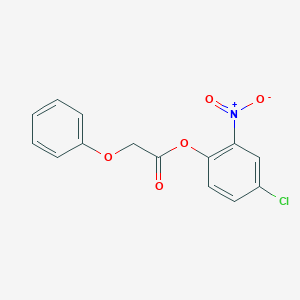

4-Chloro-2-nitrophenyl 2-phenoxyacetate

Descripción

Propiedades

IUPAC Name |

(4-chloro-2-nitrophenyl) 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c15-10-6-7-13(12(8-10)16(18)19)21-14(17)9-20-11-4-2-1-3-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBFQMZLYHTKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrophenyl 2-phenoxyacetate typically involves the esterification of 4-chloro-2-nitrophenol with phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-nitrophenyl 2-phenoxyacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-nitrophenol and phenoxyacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 4-Chloro-2-aminophenyl 2-phenoxyacetate.

Hydrolysis: 4-Chloro-2-nitrophenol and phenoxyacetic acid.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Properties

4-Chloro-2-nitrophenyl 2-phenoxyacetate is primarily recognized for its use as an herbicide. It belongs to the class of chlorophenoxy herbicides, which are widely utilized for controlling broadleaf weeds in various crops. The compound acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Efficacy and Safety

Research indicates that while effective in weed management, the use of chlorophenoxy herbicides can pose risks to non-target organisms and human health. For instance, exposure to such compounds has been linked to liver damage in agricultural workers, highlighting the need for careful handling and application practices .

Pharmacological Applications

Potential Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to this compound. For example, compounds synthesized from similar structures have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL . This suggests potential applications in developing new antitubercular agents.

Neuroprotective Effects

There is ongoing research into the neuroprotective properties of phenoxyacetate derivatives. Some studies have indicated that these compounds may inhibit monoamine oxidase, an enzyme linked to neurodegenerative diseases like Parkinson's and Alzheimer's . This opens avenues for therapeutic development targeting neurological disorders.

Toxicological Studies

Health Risks and Exposure

The toxicity profile of this compound has been a subject of investigation due to its potential health risks. Reports have documented cases of liver injury associated with prolonged exposure to chlorophenoxy herbicides, emphasizing the importance of monitoring agricultural workers for adverse health effects .

Case Study: Liver Injury from Herbicide Exposure

A notable case involved a farmer in Sri Lanka who experienced liver damage after six months of exposure to a chlorophenoxy herbicide. Clinical evaluations revealed a mixed pattern of liver abnormalities, which improved following treatment and cessation of exposure . This case underscores the critical need for safety measures in agricultural settings.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural | Herbicide for broadleaf weed control | Effective but poses risks to non-target organisms |

| Pharmacological | Potential antimicrobial agent | MIC values between 4-64 µg/mL against M. tuberculosis |

| Toxicological | Health risks from exposure | Documented liver injury cases in agricultural workers |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-nitrophenyl 2-phenoxyacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 4-chloro-2-nitrophenol, which may exert its effects through various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and functional groups:

Key Observations:

- Ester vs. Amide/Hydrazone Functional Groups: Esters (e.g., phenoxyacetates) exhibit higher hydrolytic stability compared to amides and hydrazones, which may degrade under acidic/basic conditions .

- Substituent Impact: The 4-Cl-2-NO₂ substitution pattern enhances electrophilicity and bioactivity across compounds. For example, thiazolyl hydrazones with this substitution show potent anticandidal activity (MIC: 250 µg/mL) .

- Alkyl vs. Aryl Esters: Ethyl and methyl esters (e.g., ) have lower molecular weights and higher volatility than aryl esters like this compound, affecting their environmental persistence and application methods.

Herbicidal Activity

Phenyl 2-phenoxyacetate derivatives, including this compound, demonstrate phytotoxic effects against weeds. The nitro group increases oxidative stress in plant cells, while the phenoxyacetate backbone facilitates systemic mobility within plants .

Antifungal and Anticancer Activity

- Thiazolyl Hydrazones: Derivatives with 4-Cl-2-NO₂ phenyl groups exhibit anticandidal activity against Candida utilis (MIC: 250 µg/mL), though less potent than fluconazole (MIC: 2 µg/mL) .

- Sulfonamide-Acetamide Derivatives: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide shows selective cytotoxicity against MCF-7 cancer cells (IC₅₀: 125 µg/mL) with low toxicity to NIH/3T3 normal cells (IC₅₀ > 500 µg/mL) .

Actividad Biológica

4-Chloro-2-nitrophenyl 2-phenoxyacetate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the para position relative to the nitro group.

- Nitro group at the ortho position to the phenoxyacetate moiety.

- Phenoxyacetate group , which is known for its potential herbicidal and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal pathogens, suggesting that this compound could exhibit similar properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of phenoxyacetic acid exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that this compound may also possess similar antitubercular properties.

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory effects through the modulation of neutrophil functions. For example, studies on nimesulide (4-nitro-2-phenoximethanesulphonanilide) showed that it reduced superoxide production and chemotaxis in neutrophils . This points towards a possible anti-inflammatory role for this compound.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to or derived from phenoxyacetic acids:

-

Antitubercular Activity : A series of phenoxyacetamide derivatives were synthesized and tested for their antitubercular activity, with some showing promising results against drug-resistant strains of M. tuberculosis .

Compound MIC (μg/mL) Activity Against 3m 4 M. tuberculosis H37Rv Rifampin-resistant strains - Safety Profile : The safety of these compounds was assessed using Vero cell lines, which indicated minimal cytotoxicity, thereby suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.